Bienvenue dans la boutique en ligne BenchChem!

Faropenem daloxate

Oral bioavailability Prodrug design Pharmacokinetics

The only orally bioavailable penem prodrug achieving 70-80% bioavailability—3-4× higher than faropenem sodium—via daloxate esterification. Intrinsically DHP-I stable; no cilastatin co-administration required. Resistant to ESBL, AmpC, and nearly all β-lactamases. Validated non-inferiority (and numerical superiority) to cefuroxime axetil in Phase III acute bacterial sinusitis trials. Ideal reference standard for oral β-lactam prodrug development, DHP-I-independent PK studies, and β-lactamase resistance surveillance.

Molecular Formula C17H19NO8S
Molecular Weight 397.4 g/mol
CAS No. 141702-36-5
Cat. No. B1662861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaropenem daloxate
CAS141702-36-5
SynonymsA0026
BAY 56-6854
BAY 566854
BAY-56-6854
BAY-566854
BAY56-6854
BAY566854
faropenem daloxate
faropenem medoxomil
SUN 208
SUN A0026
SUN-208
SUN-A0026
SUN208
Molecular FormulaC17H19NO8S
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
InChIInChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1
InChIKeyJQBKWZPHJOEQAO-DVPVEWDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faropenem Daloxate (CAS 141702-36-5): First Oral Penem Prodrug with Superior Bioavailability for Antibacterial Procurement


Faropenem daloxate (USAN: faropenem medoxomil), CAS 141702-36-5, is an ester prodrug of the penem-class beta-lactam antibiotic faropenem (C₁₂H₁₅NO₅S, MW 285.32) [1]. Upon oral administration, the daloxate prodrug moiety is cleaved in vivo to release the active parent compound faropenem, which exerts bactericidal activity via inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) [2]. The compound features a chiral tetrahydrofuran substituent at the C2 position of the penem core, a structural feature that confers enhanced chemical stability and distinguishes it from carbapenems such as imipenem [3]. Faropenem daloxate represents the first orally bioavailable penem antibiotic and has been evaluated in Phase III clinical trials for community-acquired respiratory tract infections including acute bacterial sinusitis, acute exacerbations of chronic bronchitis, and community-acquired pneumonia [4].

Why Faropenem Daloxate Cannot Be Substituted with Faropenem Sodium or Other Oral Beta-Lactams in Procurement Specifications


Procurement substitution between faropenem daloxate and its in-class alternatives is scientifically unsupportable due to fundamental differences in molecular identity, pharmacokinetic performance, and resistance profile. First, faropenem daloxate is a structurally distinct ester prodrug (C₁₇H₁₉NO₈S, MW 397.40) that yields approximately 70-80% oral bioavailability, whereas faropenem sodium, despite being an oral formulation, exhibits only approximately 20% bioavailability due to gastric instability of the free carboxylic acid [1]. This 3.5- to 4-fold bioavailability differential directly impacts systemic drug exposure and clinical dosing requirements. Second, faropenem daloxate is stable to hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor such as cilastatin—a requirement that distinguishes it from imipenem [2]. Third, the compound's chiral tetrahydrofuran C2 substituent confers intrinsic stability against nearly all beta-lactamases including extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes, a resistance profile not uniformly shared by oral cephalosporins such as cefuroxime axetil or cefpodoxime proxetil [3]. These three differentiating axes—prodrug-enhanced bioavailability, DHP-I stability, and broad beta-lactamase resistance—render generic substitution with other penems, carbapenems, or cephalosporins scientifically invalid for applications requiring predictable oral systemic exposure and activity against beta-lactamase-producing pathogens.

Faropenem Daloxate: Quantified Comparative Evidence Against Key Comparator Antibiotics


Oral Bioavailability: Faropenem Daloxate vs. Faropenem Sodium — A 3.5- to 4-Fold Enhancement

Faropenem daloxate, as the daloxate ester prodrug of faropenem, achieves an oral bioavailability of 70-80%, representing a 3.5- to 4-fold improvement over the 20-30% oral bioavailability of faropenem sodium, the non-prodrug oral formulation marketed in Japan [1]. This bioavailability enhancement is attributed to the daloxate moiety that protects the carboxylic acid group from gastric degradation and facilitates intestinal absorption [2].

Oral bioavailability Prodrug design Pharmacokinetics

Clinical Efficacy: 7-Day Faropenem Daloxate Non-Inferior and Numerically Superior to 10-Day Cefuroxime Axetil in Acute Bacterial Sinusitis

In a randomized, double-blind, multicenter clinical trial, 7-day and 10-day faropenem daloxate regimens were compared with a 10-day cefuroxime axetil regimen. Clinical cure rates were 80.3% for 7-day faropenem, 81.8% for 10-day faropenem, and 74.5% for 10-day cefuroxime axetil [1]. This demonstrates that a shorter 7-day course of faropenem daloxate achieves superior clinical cure rates compared to a full 10-day course of cefuroxime axetil (absolute difference: +5.8% to +7.3%) [1].

Clinical efficacy Acute bacterial sinusitis Treatment duration

Beta-Lactamase Stability: Faropenem Demonstrates Reduced Resistance Emergence vs. Cephalosporins

Faropenem demonstrates greater beta-lactamase stability and a lower propensity for resistance development compared to cephalosporins when tested against Staphylococcus aureus and Escherichia coli [1]. The compound is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, while retaining activity against isolates that hydrolyze cephalosporins [2].

Beta-lactamase stability Resistance emergence Staphylococcus aureus

DHP-I Stability: Faropenem Daloxate vs. Imipenem — Elimination of Cilastatin Co-Administration Requirement

Faropenem daloxate is stable to hydrolysis by human renal dehydropeptidase-I (DHP-I), a key differentiating feature from imipenem [1]. Imipenem, a carbapenem, is rapidly degraded by DHP-I in the renal brush border and therefore requires co-formulation with the DHP-I inhibitor cilastatin to achieve therapeutic urinary concentrations and prevent nephrotoxicity [2]. Faropenem daloxate requires no such co-administration.

Dehydropeptidase-I stability Cilastatin Carbapenem comparison

CNS Safety Profile: Reduced Neurotoxic Potential vs. Imipenem

The chiral tetrahydrofuran substituent at position C2 of faropenem is responsible for reduced central nervous system (CNS) effects compared with imipenem [1]. Imipenem is associated with a measurable incidence of seizures, particularly in patients with renal impairment or underlying CNS pathology, whereas faropenem demonstrates an improved CNS safety profile [1].

CNS safety Neurotoxicity Seizure risk

Comparative MIC₉₀ Activity: Faropenem vs. Amoxicillin-Clavulanate, Cefdinir, Cefuroxime, and Azithromycin Against Streptococcus pneumoniae Serotype 19A

Against Streptococcus pneumoniae serotype 19A isolates, the MIC₉₀ of faropenem was 1 μg/ml, compared to ≥8 μg/ml for amoxicillin-clavulanate, cefdinir, cefuroxime axetil, and azithromycin [1]. This represents at least an 8-fold potency advantage for faropenem against this clinically significant serotype associated with multidrug resistance.

MIC90 Streptococcus pneumoniae Serotype 19A Antibiotic resistance

Faropenem Daloxate: Evidence-Based Application Scenarios for Research and Industrial Procurement


Oral Penem Reference Standard for Bioavailability Studies and Prodrug Formulation Development

Faropenem daloxate serves as an ideal reference compound for oral prodrug development programs targeting beta-lactam antibiotics. Its 70-80% oral bioavailability [1], achieved via daloxate esterification of the C3 carboxylic acid, provides a validated benchmark for evaluating novel ester prodrug strategies. Researchers developing oral formulations of other penems or carbapenems can use faropenem daloxate as a positive control to assess whether their prodrug modifications achieve comparable absorption enhancement relative to the parent compound's baseline bioavailability of 20-30% [1].

Comparator Compound in Clinical Trials of Novel Oral Antibiotics for Community-Acquired Respiratory Infections

Given its established non-inferiority and numerical superiority to cefuroxime axetil in acute bacterial sinusitis trials (clinical cure rates of 80.3-81.8% vs. 74.5%) [2], faropenem daloxate constitutes an evidence-supported active comparator for Phase III clinical trials evaluating new oral antibacterial agents targeting respiratory tract pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Its well-characterized safety and tolerability profile (adverse event rates of approximately 9.5% [3]) further supports its utility as a benchmark comparator.

Beta-Lactamase Stability Reference in Antimicrobial Susceptibility Surveillance Programs

Faropenem daloxate, which hydrolyzes to faropenem in vivo, is resistant to nearly all beta-lactamases including ESBLs and AmpC enzymes [4]. This property makes it a valuable reference compound for antimicrobial resistance surveillance programs seeking to characterize the beta-lactamase stability profiles of novel beta-lactam agents. Procurement of faropenem daloxate enables standardized comparator testing against panels of beta-lactamase-producing clinical isolates to benchmark novel beta-lactamase inhibitors or beta-lactamase-stable antibiotics.

DHP-I Stable Oral Penem for In Vivo Pharmacokinetic Studies in Rodent Models

For preclinical pharmacokinetic studies in rodent infection models requiring oral penem administration without the confounding variable of DHP-I-mediated degradation, faropenem daloxate is the compound of choice. Unlike imipenem, which requires cilastatin co-administration in animal models to prevent DHP-I degradation [5], faropenem daloxate is intrinsically DHP-I stable [6]. This simplifies experimental protocols and eliminates the need to control for cilastatin pharmacokinetic interactions, making it the preferred oral penem for studies of beta-lactam tissue penetration, efficacy in DHP-I-expressing infection sites, and oral bioavailability optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faropenem daloxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.